![molecular formula C18H15BrO2 B5808735 [3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)
[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol, also known as BNMPM, is a chemical compound that belongs to the class of arylpropionic acid derivatives. BNMPM has been widely studied for its potential therapeutic applications in treating various diseases.
作用機序
[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol exerts its therapeutic effects through multiple mechanisms of action. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP), which plays a role in regulating inflammation and cell proliferation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to decrease the levels of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using [3-bromo-4-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.
将来の方向性
There are several future directions for the study of [3-bromo-4-(1-naphthylmethoxy)phenyl]methanol. One direction is to further investigate its potential therapeutic applications in treating cancer, inflammation, and neurological disorders. Another direction is to explore the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Additionally, the development of new formulations and delivery methods for this compound may increase its efficacy and bioavailability.
合成法
[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol can be synthesized through a two-step process. The first step involves the reaction between 3-bromoanisole and 1-naphthylmethanol in the presence of a base, such as potassium carbonate, to form 3-bromo-4-(1-naphthylmethoxy)anisole. The second step involves the reduction of 3-bromo-4-(1-naphthylmethoxy)anisole to this compound using sodium borohydride as a reducing agent.
科学的研究の応用
[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been studied for its neuroprotective effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO2/c19-17-10-13(11-20)8-9-18(17)21-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-10,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEICWLGPDXISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

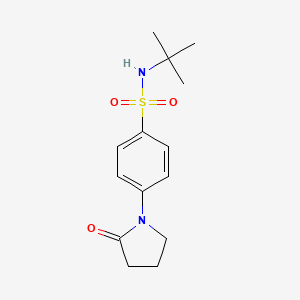
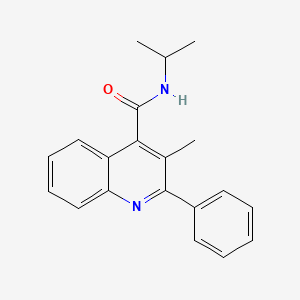
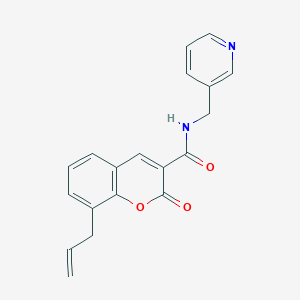

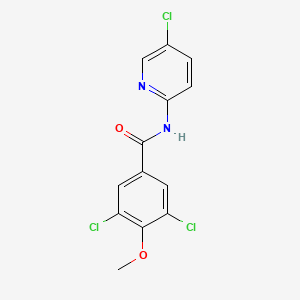
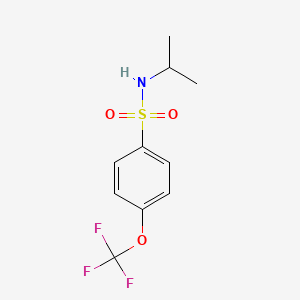
![methyl 4-chloro-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5808698.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B5808706.png)
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
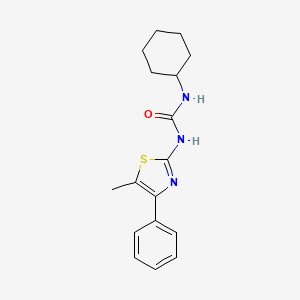
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)
![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)
